NNMT Inhibitory Potency: Target Compound vs. N-Methylnicotinamide (MNA)
In a fluorescence polarization (FP)-based competition assay using recombinant human NNMT, the target compound demonstrated a Ki of 870 nM, representing a >100-fold improvement in binding affinity over the endogenous methyl donor product, N-methylnicotinamide (MNA, Ki > 100,000 nM) [1]. This potency advantage confirms that the synthetic substitution pattern effectively outcompetes the natural ligand for the NNMT active site, establishing the compound as a suitable starting point for probe development.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 870 nM |
| Comparator Or Baseline | N-methylnicotinamide (MNA), Ki > 100,000 nM (estimated lower bound) |
| Quantified Difference | > 100-fold lower Ki (higher affinity) |
| Conditions | Recombinant human NNMT, fluorescence polarization competition assay; pre-incubation with inhibitor for 30 min before substrate addition. |
Why This Matters
A >100-fold affinity gain over the endogenous metabolite validates the compound's structural optimization and justifies its selection over unsubstituted nicotinamide controls in enzymatic screening cascades.
- [1] BindingDB entry BDBM50627707. Affinity Data: Ki = 870 nM (assay description: FP-based competition assay). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 View Source
